4-bromo-N-(thiophen-3-ylmethyl)aniline
Overview
Description
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Synthesis Analysis
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Corrosion Inhibition
A derivative of 4-bromo-N-(thiophen-3-ylmethyl)aniline, namely (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L), has been synthesized and found effective as a corrosion inhibitor for mild steel in acidic environments. It demonstrates increased inhibition efficiency with higher concentrations and adheres to the steel surface following Langmuir’s isotherm. This application is significant in industrial settings where corrosion resistance is crucial (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Metal Complex Formation
Compounds related to 4-bromo-N-(thiophen-3-ylmethyl)aniline, such as thienylimine ligands, have been synthesized for forming cationic allylnickel(II) complexes. These complexes exhibit unique properties, including distinct coordination to Ni through imine nitrogen atoms and potential applications in materials science (Belkhiria et al., 2018).
Electroluminescence
Derivatives of 4-bromo-N-(thiophen-3-ylmethyl)aniline have been used to create a new class of emitting amorphous molecular materials, showing potential for use in organic electroluminescent (EL) devices. These materials exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence, and form stable amorphous glasses, making them suitable for multicolor light emission, including white light, in EL devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Photostabilization of PVC
New thiophene derivatives, closely related to 4-bromo-N-(thiophen-3-ylmethyl)aniline, have demonstrated effectiveness as photostabilizers for poly(vinyl chloride) (PVC). They reduce the level of photodegradation in PVC films, suggesting applications in improving the durability and lifespan of PVC products (Balakit et al., 2015).
Metal Complexation and Magnetic Studies
A derivative of 4-bromo-N-(thiophen-3-ylmethyl)aniline has been used to form Schiff base complexes with various metals, leading to studies in magnetic properties and thermal behavior. These complexes have potential applications in the fields of coordination chemistry and materials science (Osowole, 2011).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
4-bromo-N-(thiophen-3-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c12-10-1-3-11(4-2-10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPUAUJYQPZISQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CSC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(thiophen-3-ylmethyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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